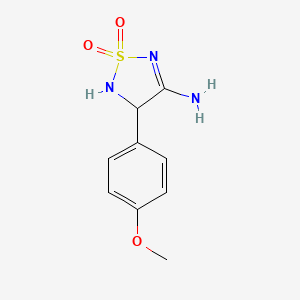

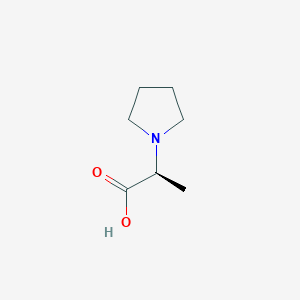

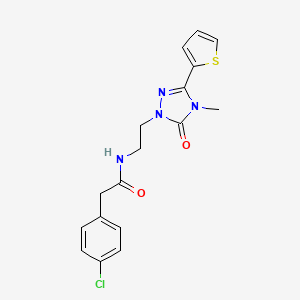

![molecular formula C23H20N2O4S2 B3014440 N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 941877-97-0](/img/structure/B3014440.png)

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide" is a benzamide derivative that is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with similar structural motifs and functionalities, such as sulfonamide groups, methoxy substituents, and thiazole rings, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of appropriate benzoic acid derivatives with amines or the reaction of substituted benzenes with sulfonyl chlorides or other sulfonating agents. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides with antiarrhythmic activity has been described, highlighting the importance of the 2-aminobenzimidazole group for potency . Similarly, the synthesis of N-substituted imidazolylbenzamides indicates that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by the presence of a benzamide core with various substituents that can influence the compound's properties and interactions. For example, the crystal structure of certain N-(thiazol-2-yl)benzamide derivatives has been studied to understand the role of methyl functionality and non-covalent interactions in gelation behavior . Similarly, the crystal structures of other benzamide derivatives have been analyzed to reveal inter- and intramolecular hydrogen bonding patterns .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. For example, the presence of a methoxy group can influence the electronic properties of the benzamide ring and affect its reactivity. Schiff base formation, as seen in the reaction of sulfamethoxazole with 2-hydroxy-3-methoxybenzaldehyde, is one type of reaction that benzamide derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of a methylsulfonyl group can confer Class III antiarrhythmic activity, as seen in certain benzamides . The introduction of a thiazole ring can lead to the formation of supramolecular gelators, with the methyl functionality playing a crucial role in gelation behavior . Additionally, the presence of substituents like chloro and methoxy groups can affect the toxicity of the compounds against bacteria .

科学的研究の応用

Antifungal Potential

N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide shows promise in antifungal applications. A study demonstrated that similar benzamide derivatives exhibit significant antifungal activity, highlighting their potential in addressing fungal infections (Narayana et al., 2004).

Anticancer Properties

This compound and its derivatives have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting a promising avenue for cancer treatment (Ravinaik et al., 2021).

Photodynamic Therapy Application

The compound has potential use in photodynamic therapy for cancer treatment. Studies have shown that similar benzamide derivatives, particularly those involved in photodynamic therapy, display promising results in treating cancer (Pişkin et al., 2020).

Antidiabetic Agents

Benzamide derivatives have been identified as potential antidiabetic agents. Research has pointed out that certain 3-substituted benzylthiazolidine-2,4-diones show significant activity as antihyperglycemic agents (Nomura et al., 1999).

Alzheimer's Disease Treatment

In the context of neurodegenerative diseases, benzamide derivatives have been found to inhibit histone deacetylase, which can be beneficial in treating conditions like Alzheimer's Disease (Lee et al., 2018).

Antimicrobial Activities

The compound's derivatives demonstrate significant antimicrobial activities. For example, endophytic Streptomyces-derived benzamides show considerable antimicrobial potential, suggesting their use in combating various microbial infections (Yang et al., 2015).

Class III Antiarrhythmic Activity

Benzamide derivatives have shown Class III antiarrhythmic activity, indicating their potential use in cardiovascular therapies (Ellingboe et al., 1992).

Supramolecular Gelators

This compound derivatives have been explored for their role as supramolecular gelators, which can have numerous applications in material science and drug delivery systems (Yadav & Ballabh, 2020).

Stearoyl-CoA Desaturase-1 Inhibition

These compounds have been investigated for their inhibitory effect on stearoyl-CoA desaturase-1, an enzyme implicated in metabolic disorders, making them relevant in the treatment of conditions like obesity and diabetes (Uto et al., 2009).

作用機序

Target of Action

Similar compounds have been found to interact with mercury (ii) ions and enzymes responsible for the breakdown of acetylcholine .

Mode of Action

Similar compounds have been found to form a coordination complex with mercury (ii) ions, causing a shift in the compound’s uv absorption peak .

Biochemical Pathways

Similar compounds have been found to inhibit enzymes responsible for the breakdown of acetylcholine , which could potentially affect cholinergic signaling pathways.

Result of Action

Similar compounds have been found to cause a shift in uv absorption peak upon interaction with mercury (ii) ions , indicating a potential change in the compound’s optical properties.

Action Environment

Similar compounds have been found to have their excited state intramolecular proton transfer (esipt) reaction gradually inhibited by increasing solvent polarity .

特性

IUPAC Name |

N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S2/c1-29-18-10-13-21-20(14-18)24-23(30-21)25(15-16-6-4-3-5-7-16)22(26)17-8-11-19(12-9-17)31(2,27)28/h3-14H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEDRXFGFLXXOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

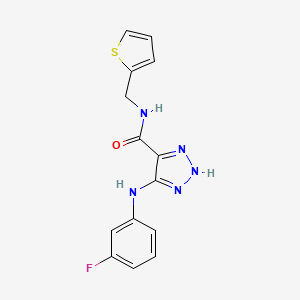

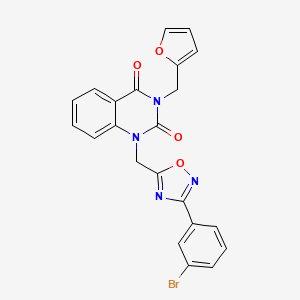

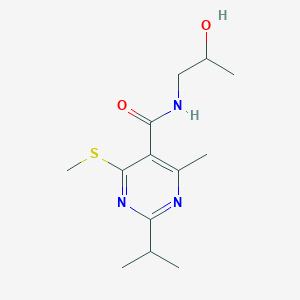

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)

![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)